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Compound of Interest

Compound Name: 2-Hydroxynicotinonitrile

Cat. No.: B016790 Get Quote

Application Note: Synthesis of 2-
Hydroxynicotinonitrile
Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxynicotinonitrile, also known as 3-Cyano-2-pyridone, is a valuable heterocyclic

building block in medicinal chemistry and drug development.[1] Its structure, featuring a

pyridine core, a hydroxyl group, and a nitrile moiety, offers multiple points for chemical

modification, making it an important intermediate for synthesizing a diverse range of more

complex molecules.[2][3] The pyridine ring is a common scaffold in pharmaceuticals, and the

nitrile group can serve as a key interaction point with biological targets or be transformed into

other functional groups.[4]

This document provides a detailed protocol for the synthesis of 2-hydroxynicotinonitrile via a

nucleophilic aromatic substitution reaction starting from 2-chloronicotinonitrile. The cyano group

at the 3-position is strongly electron-withdrawing, which facilitates the displacement of the

chlorine atom at the 2-position by a hydroxide nucleophile.[5][6][7]

Reaction Principle:

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The

electron-deficient pyridine ring, further activated by the adjacent electron-withdrawing nitrile
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group, is susceptible to attack by a nucleophile. In this protocol, aqueous sodium hydroxide

provides the hydroxide ion (OH⁻) which attacks the carbon atom bearing the chlorine atom.

This addition forms a temporary, negatively charged intermediate (a Meisenheimer complex),

which is stabilized by resonance.[7] The intermediate then collapses, expelling the chloride ion

as the leaving group to yield the final 2-hydroxynicotinonitrile product, which exists in

tautomeric equilibrium with its 2-pyridone form.

Figure 1. Reaction scheme for the synthesis of 2-hydroxynicotinonitrile.

Experimental Protocol
This protocol is based on the principle of hydrolyzing a chloro-substituent on an activated

pyridine ring, a common transformation in heterocyclic chemistry. While some patents describe

the hydrolysis of the nitrile group under harsh basic conditions to form the corresponding

carboxylic acid, careful control of reaction conditions allows for the selective substitution of the

chlorine atom.[8][9]

Materials and Equipment:

2-Chloronicotinonitrile (C₆H₃ClN₂)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl, concentrated)

Deionized water

Round-bottom flask (250 mL)

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Beaker (500 mL)

Ice bath
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Buchner funnel and filter paper

pH paper or pH meter

Standard laboratory glassware

Procedure:

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of sodium hydroxide in 100

mL of deionized water. Once dissolved and cooled, add 7.0 g (0.05 mol) of 2-

chloronicotinonitrile to the solution.

Heating and Reflux: Equip the flask with a magnetic stir bar and a reflux condenser. Heat the

mixture to reflux (approximately 100-105 °C) using a heating mantle.

Reaction Monitoring: Maintain the reflux with vigorous stirring for 3-4 hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the

disappearance of the starting material spot.

Cooling and Neutralization: After the reaction is complete, remove the heating mantle and

allow the mixture to cool to room temperature. Then, place the flask in an ice bath to cool it

further to 0-5 °C.

Product Precipitation: While stirring the cooled solution, slowly add concentrated

hydrochloric acid dropwise to neutralize the excess sodium hydroxide and acidify the mixture

to a pH of approximately 5-6. The product will precipitate as a pale-yellow or off-white solid.

Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

Washing and Drying: Wash the solid cake on the filter with two portions of cold deionized

water (2x 25 mL) to remove any residual salts. Allow the product to air-dry on the funnel,

then transfer it to a watch glass and dry it in an oven at 60-70 °C to a constant weight.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthesis.
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Parameter Description / Value Reference / Notes

Starting Material 2-Chloronicotinonitrile CAS: 6602-54-6[10]

Reagent
Sodium Hydroxide (aq.

solution)
Approx. 2.5 M solution

Molar Ratio (NaOH /

Substrate)
~5:1

A significant excess of base

drives the reaction to

completion.

Reaction Temperature 100-105 °C Reflux conditions.

Reaction Time 3 - 4 hours Monitor by TLC for completion.

Expected Yield 85-95%

Yields can vary based on

reaction scale and purity of

reagents.

Product Purity >97%
Can be further purified by

recrystallization if necessary.

Product Appearance Off-white to pale-yellow solid -

Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.

Figure 2. Workflow diagram for the synthesis of 2-hydroxynicotinonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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